Linperlisib

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

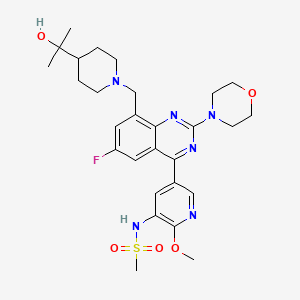

Structure

3D Structure

Properties

IUPAC Name |

N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWKNQGHVMMAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702816-75-8 | |

| Record name | pi3Kdelta-IN-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linperlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINPERLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective PI3K Delta Inhibitor YY-20394: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) delta inhibitor YY-20394 (also known as Linperlisib). It details the compound's selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within the crucial PI3K/AKT/mTOR signaling pathway.

Core Data: Selectivity Profile of YY-20394

YY-20394 is a potent and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform.[1] Its selectivity is a key attribute, minimizing off-target effects that can be associated with pan-PI3K inhibitors.[2] The inhibitory activity of YY-20394 against the four Class I PI3K isoforms has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

| PI3K Isoform | IC50 (nM) |

| PI3Kα (alpha) | 1200 |

| PI3Kβ (beta) | 140 |

| PI3Kγ (gamma) | 5200 |

| PI3Kδ (delta) | 4.6 |

| Data sourced from a 2022 publication on PI3K inhibitors.[3] |

The data clearly demonstrates the high selectivity of YY-20394 for the PI3Kδ isoform, with significantly weaker activity against the alpha, beta, and gamma isoforms.

Signaling Pathway and Mechanism of Action

YY-20394 exerts its therapeutic effect by competitively binding to the ATP-binding site of the PI3Kδ enzyme, which is a key component of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is critical for regulating cell growth, proliferation, survival, and differentiation.[2] In many B-cell malignancies, this pathway is aberrantly activated, promoting cancer cell survival and proliferation.[2] By inhibiting PI3Kδ, YY-20394 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[2] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest in malignant cells.[2]

Experimental Protocols

The determination of the PI3Kδ selectivity profile of YY-20394 involves a combination of in vitro biochemical and cellular assays. The following are detailed methodologies representative of those used in the field.

Biochemical Kinase Assay (In Vitro IC50 Determination)

This assay directly measures the ability of YY-20394 to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 values of YY-20394 against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

Kinase substrate (e.g., PIP2)

-

ATP

-

YY-20394 (serially diluted)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the specific PI3K isoform, the kinase substrate, and a buffer solution in the wells of a microplate.

-

Add serially diluted concentrations of YY-20394 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the amount of remaining ATP. This is typically done by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.

-

Read the luminescence on a microplate reader.

-

Calculate the percentage of inhibition for each concentration of YY-20394 relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay (Target Engagement and Pathway Inhibition)

This assay confirms the activity of YY-20394 in a cellular context by measuring the inhibition of a downstream marker of PI3K signaling, typically the phosphorylation of AKT (pAKT).

Objective: To assess the ability of YY-20394 to inhibit PI3Kδ-mediated signaling in a relevant cell line.

Materials:

-

A suitable cell line with active PI3K signaling (e.g., a B-cell lymphoma cell line)

-

Cell culture medium and supplements

-

YY-20394 (serially diluted)

-

Stimulant to activate the PI3K pathway (if necessary, e.g., an antibody or growth factor)

-

Lysis buffer

-

Primary antibodies (anti-pAKT, anti-total AKT, and a loading control like anti-β-actin)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment (gels, transfer apparatus, chemiluminescence substrate)

Procedure:

-

Culture the selected cells to an appropriate density.

-

Treat the cells with various concentrations of YY-20394 for a predetermined time.

-

If the pathway is not constitutively active, stimulate the cells to activate PI3K signaling.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against phosphorylated AKT (pAKT).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total AKT and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative inhibition of AKT phosphorylation at different concentrations of YY-20394.

References

Linperlisib: A Deep Dive into its Mechanism of Action on the PI3K/Akt/mTOR Signaling Pathway

A Technical Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Linperlisib (also known as YY-20394), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. We will delve into its specific effects on the critical PI3K/Akt/mTOR signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and laboratory workflows.

Introduction: The PI3K/Akt/mTOR Pathway and the Role of this compound

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation and constitutive activation of this pathway are common hallmarks of various cancers, particularly hematological malignancies like B-cell lymphomas, where it drives tumor cell survival and proliferation.[3][4][5]

PI3Kδ, one of the Class I PI3K isoforms, is predominantly expressed in hematopoietic cells and plays a pivotal role in the development, signaling, and survival of B-cells.[6][7] This restricted expression pattern makes PI3Kδ an attractive therapeutic target, as its inhibition offers the potential for high efficacy in hematological cancers with a more manageable safety profile compared to pan-PI3K inhibitors.[8][9]

This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit PI3Kδ.[6][8][10] By targeting this key node, this compound effectively disrupts the downstream signaling cascade, leading to anti-proliferative and pro-apoptotic effects in malignant cells.[6][8]

Mechanism of Action: How this compound Disrupts Cancer Cell Signaling

This compound exerts its therapeutic effect through competitive inhibition at the ATP-binding site of the PI3Kδ enzyme.[8] This targeted action initiates a cascade of downstream events that culminate in the suppression of tumor growth.

-

Inhibition of PIP3 Production : By binding to PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger.[8]

-

Suppression of Akt Activation : The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[6][8]

-

Downregulation of mTOR and Downstream Effectors : The lack of Akt activation leads to the suppression of the mTOR signaling complex (specifically mTORC1), a master regulator of protein synthesis and cell growth.[1][8] This, in turn, inhibits the phosphorylation of downstream mTOR effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][11]

-

Induction of Apoptosis and Cell Cycle Arrest : The collective dampening of these pro-survival and pro-proliferative signals ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[5][8]

Quantitative Analysis of this compound's Bioactivity

The potency and efficacy of this compound have been quantified through various preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Target | Notes |

| IC₅₀ | 6.4 nM | PI3Kδ | Represents the concentration required to inhibit 50% of the PI3Kδ enzyme activity.[10] |

Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Lymphomas

| Indication | Study Phase | N | Dosing | ORR (%) | CR (%) | Median PFS | Median OS |

| Follicular Lymphoma (FL) | Phase II | 84 | 80 mg QD | 79.8% | 15.5% | 13.4 months | Not Reached |

| Peripheral T-Cell Lymphoma (PTCL) | Phase Ib | 43 | 80 mg QD | 60.5% | 35.0% | 11.8 months | >38 months |

ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; OS: Overall Survival; QD: Once Daily.[12][13][14]

Table 3: Safety Profile - Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)

| Adverse Event | Follicular Lymphoma (%)[14] | Peripheral T-Cell Lymphoma (%)[13] |

| Infectious Pneumonia | 19.0% | 11.6% |

| Neutropenia | 15.5% | 21.0% |

| Hypertriglyceridemia | 3.6% | 7.0% |

| Lymphocyte Count Decreased | 4.8% | - |

| Leukocyte Count Decreased | 4.8% | - |

Key Experimental Protocols

The characterization of this compound's effects on the PI3K/Akt/mTOR pathway relies on a suite of standard and advanced molecular biology techniques.

Western Blotting for Pathway Protein Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway following treatment with this compound.

Methodology:

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., total-Akt, phospho-Akt (Ser473), total-mTOR, phospho-mTOR, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to quantify changes in protein levels.

In Vitro Kinase Assay

Kinase assays are essential for determining the direct inhibitory effect of this compound on PI3Kδ activity and for calculating its IC₅₀ value. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP.

-

Compound Dilution: Create a serial dilution of this compound to test a range of concentrations.

-

Kinase Reaction: In a microplate, combine the PI3Kδ enzyme, this compound (or DMSO as a control), and initiate the reaction by adding the ATP/PIP2 substrate mix. Incubate at room temperature to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and add detection reagents. This typically includes a biotinylated-PIP3 product and a europium-labeled antibody that binds the product, along with a fluorescent acceptor (e.g., streptavidin-APC).

-

Signal Reading: After incubation, read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of PIP3 produced.

-

Data Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Viability Assay

Cell viability assays, such as the MTS or CCK-8 assay, are used to measure the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only (DMSO) controls.

-

Reagent Addition: Add the viability reagent (e.g., MTS, CCK-8) to each well.[16] This reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours to allow for color development.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[16]

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC₅₀ for the cell line.

Conclusion

This compound is a highly selective and potent PI3Kδ inhibitor that demonstrates significant therapeutic potential in hematological malignancies.[8][9] Its mechanism of action is centered on the direct inhibition of PI3Kδ, leading to a robust blockade of the downstream Akt/mTOR signaling pathway.[8] This disruption of a key cancer cell survival network results in decreased proliferation and increased apoptosis.[6] Preclinical data, including a low nanomolar IC₅₀, and compelling clinical data from studies in Follicular Lymphoma and Peripheral T-Cell Lymphoma highlight its promising efficacy and a manageable safety profile.[10][12][14] The ongoing and planned clinical evaluations will further define the role of this compound as a valuable targeted therapy in oncology.[9]

References

- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3Kδ inhibitor this compound combined with gemcitabine and oxaliplatin for relapsed or refractory diffuse large B-cell lymphoma: a multicenter, single-arm phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. targetedonc.com [targetedonc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nacalai.com [nacalai.com]

- 16. thno.org [thno.org]

A Technical Guide to the Preclinical Evaluation of Linperlisib for Follicto Lymphoma

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed quantitative data and specific experimental protocols from the preclinical studies of Linperlisib are not extensively available in the public domain. The majority of published information focuses on clinical trial results. This guide summarizes the known preclinical rationale and mechanism of action, supplemented with generalized experimental protocols typical for this area of research and supported by the extensive clinical data that followed.

Introduction: this compound (YY-20394)

This compound is a novel, orally administered, highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is frequently dysregulated in B-cell malignancies like follicular lymphoma (FL), making it a critical therapeutic target.[1][3] By specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, this compound is designed to maximize efficacy against malignant B-cells while minimizing the off-target effects and toxicities associated with pan-PI3K inhibitors.[1][4][5]

Preclinical research has indicated that this compound effectively induces apoptosis and curtails the proliferation of malignant B-cell lines.[4] These foundational studies highlighted its potential, demonstrating superior efficacy and favorable pharmacokinetic properties suitable for a once-daily oral agent.[6][7] This promising preclinical profile led to extensive clinical evaluation, culminating in its approval in China for relapsed or refractory (r/r) follicular lymphoma and receiving Orphan Drug Designation from the U.S. FDA for FL.[6][8]

Core Mechanism of Action and Signaling Pathway

This compound exerts its antineoplastic effects by directly intervening in the PI3K/AKT/mTOR signaling cascade, a key pathway for cell growth, proliferation, and survival.[1][5]

-

Targeted Inhibition: this compound functions as a competitive inhibitor, binding to the ATP-binding site of the PI3Kδ enzyme.[1]

-

Pathway Blockade: This binding action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1]

-

Downstream Suppression: The reduction in PIP3 levels leads to decreased phosphorylation and activation of the serine/threonine kinase AKT.[1][4] The subsequent suppression of downstream effectors, including the mammalian target of rapamycin (mTOR), disrupts critical cellular processes.[1]

-

Cellular Outcomes: By disrupting this pathway, this compound effectively promotes apoptosis and induces cell cycle arrest in the cancer cells that rely on this signaling for their survival and proliferation.[1][2]

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Generalized Preclinical Experimental Protocols

While specific protocols for this compound are proprietary, a standard preclinical evaluation for a targeted inhibitor in follicular lymphoma would follow a workflow encompassing both in vitro and in vivo studies.

In Vitro Assays

These experiments are designed to assess the direct effects of the drug on cancer cells.

-

Cell Viability and Proliferation Assays:

-

Protocol: Follicular lymphoma cell lines (e.g., RL, DOHH2) are cultured in 96-well plates and exposed to a range of this compound concentrations for 48-72 hours. Cell viability is then measured using colorimetric assays like MTT or MTS, which quantify metabolic activity.

-

Endpoint: Calculation of the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.

-

-

Apoptosis Assays:

-

Protocol: Cells are treated with this compound at concentrations around the determined IC50. After 24-48 hours, they are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry to quantify early and late-stage apoptosis.

-

Endpoint: Percentage of apoptotic cells compared to a vehicle-treated control group.

-

-

Mechanism Confirmation via Western Blot:

-

Protocol: Protein lysates are collected from this compound-treated and control cells. Western blotting is performed using antibodies specific for total and phosphorylated forms of AKT and downstream proteins (e.g., S6 ribosomal protein).

-

Endpoint: Visualization and quantification of the reduction in p-AKT levels, confirming on-target pathway inhibition.

-

In Vivo Efficacy Models

These studies evaluate the drug's anti-tumor activity and safety in a whole-organism setting.

-

Xenograft Model Development:

-

Protocol: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously inoculated with human follicular lymphoma cells.[9][10] Alternatively, patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient, are used for a model that more closely recapitulates human disease.[9]

-

Endpoint: Establishment of palpable tumors (e.g., 100-200 mm³).

-

-

Efficacy Study:

-

Protocol: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives a vehicle.[10] Tumor volume and body weight are measured 2-3 times per week.

-

Endpoint: Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and overall survival benefit. The safety profile is assessed by monitoring body weight and clinical signs of toxicity.

-

Caption: Generalized workflow for preclinical drug evaluation in follicular lymphoma.

Quantitative Data from Clinical Trials

The success of the preclinical investigations is best reflected in the subsequent clinical trial outcomes. The following tables summarize key quantitative data from the pivotal Phase II study (NCT04370405) of this compound in patients with relapsed/refractory follicular lymphoma.[3][6]

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma

| Endpoint | Value (N=84) | 95% Confidence Interval (CI) |

|---|---|---|

| Overall Response Rate (ORR) | 79.8% | 69.6% - 87.8% |

| Complete Response (CR) | 15.5% | - |

| Partial Response (PR) | 64.3% | - |

| Disease Control Rate (DCR) | 96.6% | - |

| Median Duration of Response (DOR) | 12.3 months | 9.3 - 15.9 months |

| Median Progression-Free Survival (PFS) | 13.4 months | 11.1 - 16.7 months |

| 12-Month Overall Survival (OS) Rate | 91.4% | 82.7% - 95.8% |

Data sourced from clinical trial results.[3][11][12][13]

Table 2: Most Frequent Grade ≥3 Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Frequency (%) |

|---|---|

| Infectious Pneumonia | 19.0% |

| Neutropenia | 15.5% |

| Interstitial Lung Disease | 6.5% |

| Decreased Lymphocyte Count | 4.8% |

| Decreased Leukocyte Count | 4.8% |

| Hypertriglyceridemia | 3.6% |

| Increased Lipase | 3.6% |

| Decreased Platelet Count | 3.6% |

Data sourced from Phase II safety analysis.[11][12][13]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C28H37FN6O5S | CID 91754520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yingli Pharma announce promising topline results of a Phase II registration study for treatment of relapsed/refractory follicular lymphoma with the once daily oral PI3Kδ inhibitor, this compound [prnewswire.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Yingli Pharma presents a pivotal Phase 2 study data evaluating this compound in relapsed or refractory peripheral T-cell lymphoma in an oral session at the American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]

- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 10. In vivo model of follicular lymphoma resistant to rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P1119: THE ORAL PI3KΔ INHIBITOR this compound FOR THE TREATMENT OF RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA: A SINGLE-ARM MULTICENTER PHASE 2 CLINICAL TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. search.library.uvic.ca [search.library.uvic.ca]

Linperlisib: A Deep Dive into its Potential as a PI3Kδ Inhibitor for Autoimmune Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Linperlisib (YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While clinically investigated primarily for hematological malignancies, its mechanism of action holds significant promise for the treatment of a range of autoimmune diseases. The PI3Kδ signaling pathway is a critical regulator of the development, proliferation, and function of immune cells, particularly B lymphocytes. Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical data in oncology as a surrogate for its biological activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows. Although direct preclinical data for this compound in autoimmune models is not yet widely published, this guide extrapolates its potential based on the established role of PI3Kδ in autoimmunity and the effects of other selective PI3Kδ inhibitors.

Introduction: The Role of PI3Kδ in Autoimmunity

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling, regulating a multitude of cellular processes including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are further divided into isoforms (α, β, γ, δ), with the δ isoform being predominantly expressed in hematopoietic cells. This restricted expression pattern makes PI3Kδ an attractive therapeutic target for immune-mediated diseases, as its inhibition is less likely to cause broad off-target effects in other tissues.[1][2]

In the context of the immune system, PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, PI3Kδ is activated and catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote B-cell proliferation, survival, and antibody production.[4]

In autoimmune diseases, autoreactive B cells escape tolerance mechanisms and produce autoantibodies, leading to chronic inflammation and tissue damage. By inhibiting PI3Kδ, this compound has the potential to dampen the aberrant activation of these autoreactive B cells, thereby reducing autoantibody production and mitigating the inflammatory cascade. Furthermore, PI3Kδ signaling is also involved in the function of other immune cells, such as T cells and mast cells, suggesting that its inhibition could have broader immunomodulatory effects.[5]

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that acts as a selective inhibitor of the PI3Kδ isoform.[4] It competitively binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3.[4] This blockade of PIP3 production leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway.[4] The consequences of this inhibition in immune cells are multifaceted and include:

-

Reduced B-cell proliferation and survival: By blocking BCR signaling, this compound can induce apoptosis in and reduce the proliferation of B lymphocytes.

-

Decreased antibody production: Inhibition of the PI3Kδ pathway can suppress the differentiation of B cells into antibody-secreting plasma cells.

-

Modulation of T-cell function: PI3Kδ also plays a role in T-cell activation and differentiation, and its inhibition may skew T-cell responses towards a less inflammatory phenotype.[6]

-

Inhibition of mast cell activation: Mast cell degranulation, a key event in allergic and inflammatory responses, is also dependent on PI3Kδ signaling.[5]

The selectivity of this compound for the δ isoform over other PI3K isoforms is a key feature, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[7]

Quantitative Data on this compound's Clinical Activity

While clinical trial data for this compound in autoimmune diseases are not yet available, extensive studies in hematological malignancies, where PI3Kδ signaling is also a key driver of pathology, have demonstrated its potent biological activity. The following tables summarize the efficacy of this compound in clinical trials for follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL). This data serves as a surrogate to illustrate the drug's ability to effectively inhibit the PI3Kδ pathway in a clinical setting.

Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma

| Clinical Trial ID | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

|---|

| NCT04370405[6][8][9] | 89 | 80.9% | 15.5% | 64.3% | 96.6% | 12.3 months | 13.4 months |

Table 2: Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma

| Clinical Trial ID | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|---|---|---|---|

| Phase 2 Pivotal Study[2][10] | 88 | 48% | 30% | 18% | 68% | Not Reached | 5.5 months |

| Phase 1b Study[11][12] | 27 | 70.4% | 25.9% | 44.4% | 100% | 11.1 months | 11.8 months |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound in a research setting focused on autoimmune diseases.

In Vitro PI3Kδ Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3Kδ.

Objective: To determine the IC50 value of this compound for PI3Kδ.

Materials:

-

Recombinant human PI3Kδ enzyme

-

PIP2 substrate

-

ATP (with a radioactive or fluorescent label)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[12]

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12][13]

-

384-well plates

Protocol:

-

Prepare a solution of the PI3Kδ enzyme in kinase assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the enzyme solution to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and labeled ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[12]

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

-

Detect the amount of product (PIP3) or remaining substrate (PIP2) using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of lymphocytes upon stimulation.

Objective: To evaluate the anti-proliferative effect of this compound on activated T and B cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients with autoimmune diseases.

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

Stimulants:

-

For B cells: Anti-IgM antibody, CpG oligodeoxynucleotides.

-

For T cells: Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies.

-

-

This compound (or other test compounds).

-

Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.

-

96-well cell culture plates.

-

Flow cytometer or liquid scintillation counter.

Protocol:

-

Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

-

Label the cells with a cell proliferation dye like CFSE, if using a flow cytometry-based method.

-

Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Add the appropriate stimulant to the wells to induce lymphocyte proliferation. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation.

-

Harvest the cells.

-

For flow cytometry: Stain the cells with antibodies against cell surface markers (e.g., CD19 for B cells, CD4/CD8 for T cells) and acquire the data on a flow cytometer. Analyze the dilution of the proliferation dye to quantify cell division.

-

For [3H]-thymidine incorporation: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle-treated control.

Cytokine Secretion Assay

This assay measures the effect of this compound on the production and secretion of key cytokines involved in autoimmune responses.

Objective: To determine the effect of this compound on the production of pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) and anti-inflammatory (e.g., IL-10) cytokines by immune cells.

Materials:

-

Isolated PBMCs or specific immune cell subsets (e.g., CD4+ T cells).

-

Cell culture medium.

-

Stimulants (e.g., PMA and ionomycin, or antigen-specific stimulation).[11]

-

This compound (or other test compounds).

-

Brefeldin A or Monensin (protein transport inhibitors for intracellular cytokine staining).[11]

-

ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for secreted cytokines.

-

Fluorochrome-conjugated antibodies against cytokines and cell surface markers for intracellular cytokine staining by flow cytometry.

Protocol:

-

Isolate and culture the immune cells as described in the lymphocyte proliferation assay.

-

Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate stimulant for a defined period (e.g., 4-24 hours).

-

For secreted cytokines:

-

Centrifuge the cell culture plate and collect the supernatant.

-

Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

-

For intracellular cytokines:

-

Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation.

-

Harvest the cells and stain them with antibodies against cell surface markers.

-

Fix and permeabilize the cells.

-

Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.

-

Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.

-

-

Calculate the effect of this compound on cytokine production relative to the vehicle-treated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3Kδ signaling pathway and the point of intervention by this compound.

Caption: PI3Kδ signaling pathway and this compound's mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical evaluation of this compound in an animal model of autoimmune disease.

Caption: Workflow for preclinical evaluation in an autoimmune disease model.

Conclusion

This compound, a selective PI3Kδ inhibitor, demonstrates significant potential as a therapeutic agent for autoimmune diseases. Its targeted mechanism of action, focused on a key signaling pathway in immune cells, offers the promise of effective immunomodulation with a potentially favorable safety profile. While direct clinical evidence in autoimmune conditions is pending, the robust preclinical rationale and the demonstrated clinical activity of this compound in hematological malignancies provide a strong foundation for its further investigation in this area. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug development professionals to explore the full therapeutic potential of this compound in the treatment of autoimmune disorders.

References

- 1. Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 3. osti.gov [osti.gov]

- 4. PI3K (p120γ) Protocol [promega.com]

- 5. Inhibition of phosphoinositide 3-kinase delta attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. promega.com [promega.com]

- 13. promega.es [promega.es]

Linperlisib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Linperlisib, a novel, orally administered, highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. The focus is on its mechanism of action and its impact on the tumor microenvironment (TME), supported by the latest clinical trial data and experimental methodologies.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound's primary mechanism of action is the targeted inhibition of the PI3Kδ enzyme, which is predominantly expressed in leukocytes and plays a crucial role in the proliferation and survival of malignant B cells.[1][2] By selectively binding to the ATP-binding site of PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3] The disruption of these signals leads to cell cycle arrest and apoptosis in cancer cells that overexpress PI3Kδ.[2][3] Its high selectivity for the delta isoform is designed to minimize off-target effects and preserve PI3K signaling in normal cells, thereby reducing toxicity.[2][3]

Modulation of the Tumor Microenvironment (TME)

Beyond its direct anti-tumor effects, this compound is understood to modulate the TME, making it less conducive to cancer growth and more susceptible to immune attack.[1] PI3Kδ inhibitors have been shown to block mitogenic and survival signaling within the TME and activate anti-lymphoma immune responses.[4] The δ isoform of PI3K is critical for the function and survival of various immune cells, and its inhibition can therefore reshape the immune landscape within the tumor.[5] While specific quantitative data on TME changes from this compound studies are emerging, the known roles of PI3Kδ suggest that this compound may:

-

Inhibit Regulatory T-cells (Tregs): PI3Kδ is crucial for the survival and immunosuppressive function of Tregs. Its inhibition can deplete Tregs within the TME, thereby relieving a major brake on the anti-tumor immune response.

-

Modulate Macrophage Polarization: PI3Kδ signaling is involved in macrophage function. Inhibition may shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.

-

Enhance Cytotoxic T-cell Activity: By reducing the influence of immunosuppressive cells like Tregs and potentially myeloid-derived suppressor cells (MDSCs), this compound can create a more favorable environment for the activity of cytotoxic CD8+ T-cells.

Unpublished data from T-cell detection studies indicate that this compound's mechanism involves the T-cell immune microenvironment.[6]

Quantitative Data from Clinical Trials

This compound has demonstrated significant anti-tumor activity and a manageable safety profile across several clinical trials in both hematologic malignancies and solid tumors.

Efficacy in Hematologic Malignancies

| Trial / Cancer Type | Phase | N (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) | Citation(s) |

| Peripheral T-cell Lymphoma (PTCL) | Ib | 27 | 70.4% | 25.9% | 44.4% | 100% | [4] |

| PTCL (AITL subtype) | Ib | 10 | 80% | - | - | - | [4] |

| PTCL (PTCL-NOS subtype) | Ib | 12 | 50% | - | - | - | [4] |

| PTCL | Ib | 43 | 60.5% | 35% | - | - | [5] |

| Follicular Lymphoma (FL) | II | - | 80% | - | - | - | [5] |

| Diffuse Large B-cell Lymphoma (DLBCL) (in combination with GEMOX) | Ib/II | - | 53.8% | - | - | - | [6] |

Efficacy in Advanced Solid Tumors

| Trial / Cancer Type | Phase | N (evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Responses | Citation(s) |

| Advanced Solid Tumors | Ib | 42 | 2.38% | 45.24% | 1 PR (Thymic Carcinoma), 1 SD (Lung Adenocarcinoma) | [7] |

Safety and Tolerability: Common Treatment-Related Adverse Events (TRAEs)

| Trial / Cancer Type | N | Most Common TRAEs (≥10%) | Citation(s) |

| Peripheral T-cell Lymphoma (PTCL) | 36 | Neutrophil count decreased (55.6%), Leukocyte count decreased (33.3%), Hypertriglyceridemia (22.2%), AST increased (16.7%), Hypercholesterolemia (16.7%), ALT increased (11.1%), Creatinine increased (11.1%), Rash (11.1%), Thrombocyte count decreased (11.1%) | [4] |

| Advanced Solid Tumors | 70 | Non-hematologic: Proteinuria (37.1%), AST increased (20%), Nausea (20%). Hematologic: Leukopenia (24.3%), Neutropenia (17.1%) | [7] |

Experimental Protocols

The data presented are derived from structured clinical trials with defined methodologies for patient selection, treatment administration, and efficacy/safety assessment.

Clinical Trial Design (General Workflow)

The clinical studies cited generally follow a similar workflow for patient management and data collection.

Patient Population: Patients with histologically confirmed relapsed or refractory (r/r) malignancies (e.g., PTCL, FL, solid tumors) who have received at least one prior systemic therapy are enrolled.[4][8]

Treatment Regimen:

-

Administration: this compound is administered orally.[1]

-

Dosage: A common recommended Phase 2 dose (RP2D) is 80 mg taken once daily (QD).[4]

-

Cycle: Treatment is administered in 28-day cycles and continues until disease progression, unacceptable toxicity, or patient withdrawal.[4][8]

Efficacy Assessment:

-

Criteria: Tumor response is typically assessed using established criteria such as the International Working Group (IWG) 2007 criteria for lymphomas or RECIST 1.1 for solid tumors.[4][7]

-

Frequency: Assessments (e.g., via CT scans) are performed at regular intervals, often every 2 cycles.[4]

Safety Assessment:

-

Criteria: Adverse events (AEs) are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 5.0.[4][7]

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with significant clinical activity in various hematologic and solid tumors.[4][7][9] Its mechanism extends beyond direct tumor cell cytotoxicity to include modulation of the tumor microenvironment, a key factor in durable anti-cancer responses.[1][4] The favorable safety profile, particularly the low incidence of severe immune-mediated toxicities often seen with other PI3K inhibitors, positions this compound as a valuable candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents.[5][10] Future translational studies will be critical to fully elucidate the specific cellular and molecular changes it induces within the TME.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3Kδ inhibitor this compound combined with gemcitabine and oxaliplatin for relapsed or refractory diffuse large B-cell lymphoma: a multicenter, single-arm phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

In-Depth Technical Guide: Molecular Targets of Linperlisib Downstream of PI3K Delta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib (YY-20394) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various malignancies, particularly in hematological cancers where the PI3Kδ isoform is predominantly expressed and plays a crucial role in the survival and proliferation of malignant B-cells.[2] this compound's targeted inhibition of PI3Kδ offers a promising therapeutic strategy by disrupting key downstream signaling cascades that drive tumorigenesis, while its selectivity aims to minimize off-target effects and associated toxicities.[2]

This technical guide provides a comprehensive overview of the molecular targets of this compound downstream of PI3Kδ, supported by available preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PI3K inhibitors and their application in oncology.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a critical second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its subsequent downstream signaling pathways.[2]

Downstream Molecular Targets

The inhibition of PI3Kδ by this compound initiates a cascade of effects on several key downstream molecular targets:

Akt (Protein Kinase B)

As a central node in the PI3K pathway, the phosphorylation and activation of Akt are directly dependent on PIP3. Preclinical data have demonstrated that this compound treatment leads to a reduction in the phosphorylation level of the Akt protein.[3] This deactivation of Akt is a primary mechanism through which this compound exerts its anti-tumor effects.

mTOR (mammalian Target of Rapamycin)

mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and is a key downstream effector of Akt. The PI3K/Akt pathway is a major upstream regulator of mTORC1 activity. Inhibition of Akt by this compound leads to the suppression of the mTOR signaling pathway.[2] This disruption affects critical cellular functions regulated by mTOR, including protein synthesis and cell growth.

Key downstream targets of mTORC1 that are consequently affected by this compound include:

-

S6 Kinase (S6K) and Ribosomal Protein S6 (S6): mTORC1 directly phosphorylates and activates S6K, which in turn phosphorylates the ribosomal protein S6. This phosphorylation cascade is crucial for the initiation of protein synthesis. Inhibition of mTOR by this compound is expected to decrease the phosphorylation of both S6K and S6.

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of cap-dependent translation of key oncogenic proteins. By inhibiting mTORC1, this compound is expected to result in hypophosphorylated 4E-BP1, which then sequesters eIF4E and inhibits the translation of proteins essential for cell growth and proliferation.

GSK-3 (Glycogen Synthase Kinase 3)

Akt can phosphorylate and inactivate GSK-3, a kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By reducing Akt activation, this compound leads to the inhibition of GSK-3.[2] The dysregulation of GSK-3 activity has been implicated in the progression of various cancers.

The collective impact of this compound on these downstream targets is the induction of cell cycle arrest and the promotion of apoptosis in cancer cells, ultimately leading to the inhibition of tumor growth and proliferation.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity and its effects on downstream signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Source |

| PI3Kδ | 6.4 | Biochemical Assay | [1] |

Table 2: Preclinical Effects of this compound on Downstream Targets

| Cell Line | Treatment | Target | Effect | Assay | Source |

| Malignant B-cells and primary tumor cell lines | This compound | p-Akt | Reduced phosphorylation | Not specified | [3] |

Note: Specific quantitative data on the dose-dependent effects of this compound on the phosphorylation of Akt, mTOR, S6, and 4E-BP1 in lymphoma cell lines are not yet publicly available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits PI3K delta, blocking downstream Akt and mTOR signaling.

Experimental Workflow: Western Blot Analysis of Downstream Target Phosphorylation

Caption: Workflow for assessing protein phosphorylation via Western blot.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing kinase inhibitors, the following outlines the likely protocols employed.

In Vitro PI3K Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency and selectivity of this compound against PI3K isoforms.

-

Methodology: A biochemical assay, such as a radiometric assay or a luminescence-based assay (e.g., Kinase-Glo®), would be utilized.

-

Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with this compound at various concentrations.

-

The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.

-

The amount of phosphorylated product (PIP3) or the amount of ATP remaining after the reaction is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., lymphoma, leukemia) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (CellTiter 96® AQueous One Solution), or resazurin (CellTiter-Blue®).

-

GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations and for different time points.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46)).

-

After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometric analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.

-

Conclusion

This compound is a selective PI3Kδ inhibitor that exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway. Its primary mechanism of action involves the inhibition of PI3Kδ, leading to a reduction in Akt phosphorylation and the subsequent suppression of downstream effectors, including mTOR and GSK-3. This disruption of key signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells. While the general mechanism is well-understood, further publication of detailed preclinical data, including dose-response effects on downstream target phosphorylation and comprehensive experimental protocols, will be invaluable for the scientific community to fully elucidate the molecular pharmacology of this compound and to guide its continued clinical development and potential combination therapies.

References

An In-depth Technical Guide to Early-Stage Clinical Trial Data for Linperlisib

Introduction

Linperlisib (YY-20394) is an investigational, orally administered, highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and migration.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in various hematologic malignancies, making it a key therapeutic target.[1][4][5] this compound's selectivity for the delta isoform, which is predominantly expressed in hematopoietic cells, aims to optimize therapeutic efficacy in B-cell and T-cell lymphomas while minimizing off-target effects and improving the safety profile compared to other PI3K inhibitors.[1][6]

This guide provides a comprehensive overview of the early-stage clinical trial data for this compound, focusing on its mechanism of action, quantitative efficacy and safety outcomes, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: PI3Kδ Inhibition

This compound functions by competitively binding to the ATP-binding site of the PI3Kδ enzyme.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a crucial second messenger, and its reduced production leads to the downstream suppression of the Akt/mTOR signaling cascade.[1] The ultimate effect is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for growth and survival.[1]

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Early-Stage Clinical Trial Data

This compound has been evaluated in several Phase I and Phase II clinical trials, primarily in patients with relapsed or refractory (r/r) hematologic malignancies. The data demonstrates significant clinical activity and a manageable safety profile.

Quantitative Efficacy Data Summary

The tables below summarize the key efficacy outcomes from early-stage trials of this compound monotherapy.

Table 1: Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)

| Endpoint | Phase II (NCT04370405)[5][7][8] |

|---|---|

| Number of Patients (FAS) | 84 |

| Objective Response Rate (ORR) | 79.8% |

| Complete Response (CR) | 15.5% |

| Partial Response (PR) | 64.3% |

| Median Duration of Response (DOR) | 12.3 months |

| Median Progression-Free Survival (PFS) | 13.4 months |

| 12-month Overall Survival (OS) Rate | 91.4% |

Table 2: Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

| Endpoint | Pivotal Phase II (CTR20210333)[9][10][11] | Phase Ib (NCT04108325)[6][12][13] |

|---|---|---|

| Number of Patients (FAS) | 88 | 43 |

| Objective Response Rate (ORR) | 48% | 60.5% |

| Complete Response (CR) | 30% | 35% |

| Partial Response (PR) | 18% | 25.5% |

| Disease Control Rate (DCR) | 68% | Not Reported |

| Median Duration of Response (DOR) | Not Reached (75% at 6 mos) | 11.1 months |

| Median Progression-Free Survival (PFS) | 5.5 months | 11.8 months |

| Median Overall Survival (OS) | 14.2 months | >38 months (Not Reached) |

Table 3: Efficacy in Relapsed/Refractory B-Cell Malignancies (Mixed Cohort)

| Endpoint | Phase Ib Study[4] |

|---|---|

| Number of Patients | 43 |

| Objective Response Rate (ORR) | 46.5% |

| Disease Control Rate (DCR) | 72.1% |

| Median Duration of Response (DOR) | 9.3 months |

| Median Progression-Free Survival (PFS) | 8.3 months |

| 2-year Overall Survival (OS) Rate | 76.7% |

Quantitative Safety Data Summary

This compound has demonstrated a manageable safety profile across studies. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 4: Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Phase II in r/r FL[7] | Phase Ib in r/r PTCL[6] | Phase II in r/r PTCL[10] |

|---|---|---|---|

| Infectious Pneumonia | 19.0% | 11.6% | 11% (Most frequent SAE) |

| Neutropenia | 15.5% | 21% | Not specified |

| Hypertriglyceridemia | 3.6% | 7% | Not specified |

| Interstitial Lung Disease | 3.6% | Not reported | Not specified |

Experimental Protocols

The clinical trials for this compound generally followed a consistent design and methodology.

Study Design and Patient Population

-

Design: The majority of early-stage studies were single-arm, open-label Phase Ib or Phase II trials conducted at multiple centers.[6][7][10]

-

Patient Population: Eligible patients typically had histologically confirmed relapsed or refractory lymphomas (e.g., Follicular Lymphoma, Peripheral T-Cell Lymphoma) and had received at least one or two prior lines of systemic therapy.[3][5][7]

Treatment Regimen

-

Dosing: The recommended Phase II dose (RP2D) of this compound was established as 80 mg, administered orally once daily (QD).[3][9][10]

-

Treatment Cycle: Treatment was administered in continuous 28-day cycles.[3][7]

-

Duration: Patients continued treatment until disease progression, unacceptable toxicity, or withdrawal of consent.[7][10]

Endpoints and Assessments

-

Primary Endpoint: The primary objective in most Phase II studies was the Objective Response Rate (ORR), assessed by an Independent Review Committee (IRC).[3][4][7]

-

Secondary Endpoints: Secondary outcomes included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), Disease Control Rate (DCR), and safety.[4][7]

-

Tumor Assessment: Tumor responses were typically evaluated every two treatment cycles (approximately 8 weeks) using imaging (e.g., CT scans).[3][10] Response criteria were based on standards such as the Lugano criteria (2014) or the International Working Group (IWG) criteria (2007).[3][10]

-

Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3][10]

Mandatory Visualization: Experimental Workflow

The diagram below outlines the typical workflow for the single-arm Phase II clinical trials of this compound.

Conclusion

The early-stage clinical trial data for this compound consistently demonstrate its potential as a valuable therapeutic agent for patients with relapsed or refractory lymphomas. As a highly selective PI3Kδ inhibitor, it has shown compelling clinical efficacy, including high response rates and durable responses in both B-cell and T-cell malignancies.[7][12] The safety profile appears manageable and potentially differentiated from other drugs in its class.[6][14] Ongoing and future studies, including a global Phase III trial in r/r PTCL, will further define its role in the treatment landscape for these challenging diseases.[15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. ascopubs.org [ascopubs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PB2272: PI3KΔ INHIBITOR this compound FOR PATIENTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA: SUBGROUP ANALYSIS OF A PHASE 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yingli Pharma presents a pivotal Phase 2 study data evaluating this compound in relapsed or refractory peripheral T-cell lymphoma in an oral session at the American Society of Hematology 2023 Annual Meeting [prnewswire.com]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. targetedonc.com [targetedonc.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Linperlisib in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linperlisib (YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies, including various types of lymphoma.[1] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for enhanced efficacy and a more manageable safety profile compared to pan-PI3K inhibitors.[2][3]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in lymphoma cell lines. The provided methodologies for cell viability, apoptosis, and western blot analysis will enable researchers to assess the anti-proliferative and pro-apoptotic effects of this compound and to confirm its on-target activity on the PI3K/Akt/mTOR pathway.

Data Presentation

While a comprehensive, publicly available dataset of this compound's IC50 values across a wide array of lymphoma cell lines is not currently available, preclinical and clinical studies have demonstrated its potent anti-tumor activity.[1][2][4][5] Researchers can generate cell line-specific IC50 values using the cell viability protocol outlined below. The following table serves as a template for presenting such quantitative data.

Table 1: Template for IC50 Values of this compound in Lymphoma Cell Lines

| Lymphoma Subtype | Cell Line | IC50 (nM) |

| Diffuse Large B-cell Lymphoma (DLBCL) | e.g., SU-DHL-4 | User-generated data |

| e.g., OCI-Ly10 | User-generated data | |

| Follicular Lymphoma (FL) | e.g., WSU-FSCCL | User-generated data |

| Mantle Cell Lymphoma (MCL) | e.g., JeKo-1 | User-generated data |

| Burkitt Lymphoma (BL) | e.g., Raji | User-generated data |

| T-cell Lymphoma | e.g., Jurkat | User-generated data |

Signaling Pathway

This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling cascade. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to reduced activation of downstream effectors such as Akt and mTOR. The ultimate result is the induction of cell cycle arrest and apoptosis in lymphoma cells.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability of lymphoma cell lines.

Workflow:

Methodology:

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.

-

Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in this compound-treated lymphoma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

References

- 1. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Yingli Pharma announce promising topline results of a Phase II registration study for treatment of relapsed/refractory follicular lymphoma with the once daily oral PI3Kδ inhibitor, this compound - PR Newswire APAC [enmobile.prnasia.com]

- 4. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Determination of Linperlisib IC50 Values using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linperlisib (also known as YY-20394) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a common feature in various cancers, particularly hematological malignancies, making it a key target for therapeutic intervention.[1][2] this compound selectively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of downstream effectors like Akt.[2] This action disrupts the signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound, such as this compound, can be quantified and its half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[4]

This document provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.

Signaling Pathway of this compound Inhibition

This compound exerts its therapeutic effect by targeting the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3Kδ disrupts the downstream signaling cascade that promotes cell survival and proliferation.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the determination of this compound's IC50 value using the MTT assay.